Benzamide, N,N,4-trimethyl-

Organic Synthesis Amide Bond Formation Process Chemistry

Select Benzamide, N,N,4-trimethyl- for its unique N,N-dimethylated, para-methyl pharmacophore that eliminates hydrogen bond donor capacity—enhancing metabolic stability and membrane permeability for CNS and oral bioavailability programs. With a LogP of 1.70 and a boiling point of ~288 °C, it offers quantifiable advantages for fine-tuning lipophilicity and supporting high-temperature synthesis. Its demonstrated 100% synthesis yield makes it the most cost-efficient building block for large library synthesis and HTS campaigns.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 14062-78-3
Cat. No. B079416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N,N,4-trimethyl-
CAS14062-78-3
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N(C)C
InChIInChI=1S/C10H13NO/c1-8-4-6-9(7-5-8)10(12)11(2)3/h4-7H,1-3H3
InChIKeyULKWBVNMJZUEBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzamide, N,N,4-trimethyl- (CAS 14062-78-3): Product Profile for Research & Industrial Procurement


Benzamide, N,N,4-trimethyl- (CAS 14062-78-3), also known as N,N-dimethyl-4-methylbenzamide, is a tertiary benzamide belonging to the class of N,N-disubstituted aromatic amides. It is a small, neutral molecule with a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol [1]. This compound is characterized by a para-methyl substituted benzoyl core linked to an N,N-dimethyl amide group, resulting in specific physicochemical properties such as a LogP of approximately 1.7 and a boiling point of ~288 °C [2]. It is primarily utilized as a research chemical and a versatile synthetic intermediate in medicinal chemistry, agrochemical discovery, and material science applications .

Why Generic Substitution of Benzamide, N,N,4-trimethyl- is Scientifically Unsound


While the benzamide scaffold is common, N,N,4-trimethylbenzamide possesses a unique combination of N,N-dimethylation and a para-methyl group that creates a distinct pharmacophore and physicochemical profile. This specific substitution pattern cannot be interchanged with other benzamide analogs like N-methyl-p-toluamide (CAS 18370-11-1) or N,N-dimethylbenzamide (CAS 611-74-5) without significant changes to key properties. The tertiary amide structure eliminates hydrogen bond donor capacity, dramatically altering solubility, metabolic stability, and target binding compared to secondary amides [1]. Furthermore, even small structural changes lead to measurable differences in logP, boiling point, and biological activity. The evidence below demonstrates that replacing this compound with a structurally similar alternative will not replicate its performance in specific research and industrial contexts .

Quantitative Differentiation Guide: Benzamide, N,N,4-trimethyl- vs. Closest Analogs


Synthesis and Yield: High-Efficiency Preparation of Benzamide, N,N,4-trimethyl-

Benzamide, N,N,4-trimethyl- can be synthesized with quantitative yield (100%) via a straightforward acylation of dimethylamine with 4-methylbenzoyl chloride under mild conditions (0 °C in DMF with triethylamine). This high yield and simple protocol offers a significant advantage in synthetic efficiency and cost-effectiveness compared to alternative routes or the synthesis of more complex benzamide derivatives .

Organic Synthesis Amide Bond Formation Process Chemistry

Physicochemical Property Differentiation: LogP of Benzamide, N,N,4-trimethyl- vs. N,N-Dimethylbenzamide

The introduction of a para-methyl group on the benzamide scaffold significantly increases lipophilicity. Benzamide, N,N,4-trimethyl- has a calculated LogP of 1.70, which is substantially higher than the LogP of ~1.33 for the unsubstituted analog, N,N-dimethylbenzamide (CAS 611-74-5) [1][2]. This quantifiable difference in lipophilicity directly impacts the compound's solubility profile, membrane permeability, and potential for metabolic degradation, which are critical parameters in drug discovery and agrochemical development.

Lipophilicity ADME Properties Medicinal Chemistry

Thermal Property Differentiation: Boiling Point of Benzamide, N,N,4-trimethyl- vs. N,N-Dimethylbenzamide

The presence of the para-methyl substituent also has a pronounced effect on the compound's boiling point. Benzamide, N,N,4-trimethyl- exhibits a boiling point of 287.9 °C at 760 mmHg, which is substantially higher than the 132-133 °C boiling point reported for N,N-dimethylbenzamide [1]. This difference of over 150 °C indicates a significant change in intermolecular forces and volatility.

Thermal Stability Physical Properties Chemical Engineering

Structural and Biological Distinction: Benzamide, N,N,4-trimethyl- vs. N-Methyl-p-toluamide

A key distinction between N,N,4-trimethylbenzamide and its close analog N-methyl-p-toluamide (CAS 18370-11-1) lies in their hydrogen bond donor capacity. As a tertiary amide, the target compound has zero hydrogen bond donors, while the secondary amide N-methyl-p-toluamide has one [1]. This fundamental structural difference has class-level implications for biological activity, as the presence or absence of an amide NH group is known to be a critical determinant in target binding, solubility, and metabolic stability [2].

Structure-Activity Relationship Hydrogen Bonding Drug Design

Best Application Scenarios for Procuring Benzamide, N,N,4-trimethyl- Based on Verified Evidence


Use as a Cost-Effective Building Block in High-Throughput Medicinal Chemistry

Due to its quantitative synthesis yield of 100%, as evidenced in Section 3, Benzamide, N,N,4-trimethyl- is an economically advantageous building block for generating large libraries of N-substituted benzamide derivatives. Its high-yield preparation reduces the cost per compound in library synthesis, making it a superior choice for high-throughput screening campaigns compared to structurally similar amides that require more complex or lower-yielding synthetic routes .

Ideal for Modulating Lipophilicity and Membrane Permeability in Lead Optimization

The specific LogP value of 1.70 for Benzamide, N,N,4-trimethyl- represents a quantifiably higher lipophilicity compared to N,N-dimethylbenzamide (LogP ~1.33). As established in Section 3, this property makes the compound a valuable tool for medicinal chemists aiming to fine-tune the physicochemical properties of a lead series. Its use can predictably increase logD and potentially improve membrane permeability, a critical parameter for oral bioavailability and CNS penetration .

Preferred Choice for High-Temperature Reactions Requiring Low Volatility

The significantly higher boiling point of Benzamide, N,N,4-trimethyl- (287.9 °C) compared to analogs like N,N-dimethylbenzamide (132-133 °C), as detailed in Section 3, makes it the preferred reagent or intermediate in chemical processes conducted at elevated temperatures. Its lower volatility minimizes loss through evaporation and simplifies reactor design and safety protocols in industrial settings, offering a clear process advantage .

Selective Scenarios Where Hydrogen Bond Donation is Undesirable

As a tertiary amide with zero hydrogen bond donors, Benzamide, N,N,4-trimethyl- is the logical choice over secondary benzamides like N-methyl-p-toluamide in research contexts where an amide NH group would be detrimental. As supported by class-level inference in Section 3, this includes applications requiring increased metabolic stability (by blocking N-dealkylation pathways) or when designing ligands for protein binding pockets that are hydrophobic and intolerant of polar hydrogen bond donors .

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